![molecular formula C8H7N5O2 B3728472 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B3728472.png)
2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Overview
Description
2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as FATH, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. FATH is a synthetic compound that has been synthesized using various methods, and its synthesis has been optimized to improve its yield and purity.
Scientific Research Applications
2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In biochemistry, 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential as a fluorescent probe for the detection of metal ions. In materials science, 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential as a building block for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the chelation of metal ions. 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to selectively bind to metal ions, such as copper and zinc, and to act as a fluorescent probe for their detection.
Biochemical and Physiological Effects:
2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the chelation of metal ions, and the induction of apoptosis and cell cycle arrest. 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been shown to have antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its synthetic accessibility, its potential as an anticancer agent, its potential as a fluorescent probe for the detection of metal ions, and its potential as a building block for the synthesis of metal-organic frameworks. The limitations of using 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
For the study of 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone include the optimization of its synthesis method, the exploration of its potential as an anticancer agent, the development of new fluorescent probes based on 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, and the synthesis of new metal-organic frameworks using 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a building block. Further studies are also needed to fully understand the mechanism of action of 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone and its potential applications in various fields of science.
Conclusion:
In conclusion, 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a synthetic compound that has been widely studied for its potential applications in various fields of science. Its synthesis has been optimized to improve its yield and purity, and it has been shown to have potential as an anticancer agent, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks. Further studies are needed to fully understand the mechanism of action of 2-furaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone and its potential applications in various fields of science.
properties
IUPAC Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7-5-10-13-8(11-7)12-9-4-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIDPICJFASLOQ-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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